molecular formula C16H26N4O3 B1664748 A-802715 CAS No. 107767-58-8

A-802715

Cat. No. B1664748
Key on ui cas rn: 107767-58-8
M. Wt: 322.40 g/mol
InChI Key: SBKAARSDXHSHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833146

Procedure details

The same compound was obtained, inter alia, by alkylation of the compound of Example 6 with 1-bromo- or 1-chloropropane analogously to Example 3, by reaction of 3-methyl-7-propylxanthine with the tertiary alcohol of Example 1a analogously to Example 2, or by acid-catalyzed hydration of 3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine analogously to Example 14 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-bromo- or 1-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C2C(=[O:17])NC(=O)N(C)C=2N=C1)C1C=CC=CC=1.CN1C2N=CN(CCC)C=2C(=O)NC1=O.[CH3:35][N:36]1[C:44]2[N:43]=[CH:42][N:41]([CH2:45][CH2:46][CH3:47])[C:40]=2[C:39](=[O:48])[N:38]([CH2:49][CH2:50][CH2:51][CH:52]=[C:53]([CH3:55])[CH3:54])[C:37]1=[O:56]>>[OH:17][C:53]([CH3:55])([CH3:54])[CH2:52][CH2:51][CH2:50][CH2:49][N:38]1[C:39](=[O:48])[C:40]2[N:41]([CH2:45][CH2:46][CH3:47])[CH:42]=[N:43][C:44]=2[N:36]([CH3:35])[C:37]1=[O:56]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)C
Name
1-bromo- or 1-chloropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NC(C=2N(C=NC12)CCC)=O)=O
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-methyl-1-(5-methyl-4-hexenyl)-7-propylxanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C=2N(C=NC12)CCC)=O)CCCC=C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same compound was obtained

Outcomes

Product
Name
Type
Smiles
OC(CCCCN1C(=O)N(C=2N=CN(C2C1=O)CCC)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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